Cas no 1886-26-6 (Desethyl Fenfluramine)

Desethyl Fenfluramine structure
Desethyl Fenfluramine structure
Nome del prodotto:Desethyl Fenfluramine
Numero CAS:1886-26-6
MF:C10H12F3N
MW:203.204193115234
MDL:MFCD00871809
CID:164583
PubChem ID:15897

Desethyl Fenfluramine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine, a-methyl-3-(trifluoromethyl)-
    • Norfenfluramine
    • Phenethylamine, .α.-methyl-m-trifluoromethyl-
    • 1-(3-(Trifluoromethyl)phenyl)-2-propanamine
    • 1-(3-Trifluoromethylphenyl)-2-amino propane
    • 1-(m-Trifluoromethylphenyl)-2-aminopropane
    • 1-Methyl-2-(m-trifluoromethylphenyl)ethylamine
    • Benzeneethanamine, α-methyl-3-(trifluoromethyl)-
    • Desethylfenfluramine
    • dl-Norfenfluramine
    • JP 92
    • Norfenfloramine
    • Phenethylamine, α-methyl-m-(trifluoromethyl)-
    • α-Methyl-3-(trifluoromethyl)phenethylamine
    • α-Methyl-m-(trifluoromethyl)phenethylamine
    • 1-[3-(Trifluoromethyl)phenyl]-2-aminopropane
    • [1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amine
    • Phenethylamine, .alpha.-methyl-m-trifluoromethyl-
    • Phenethylamine, .alpha.-methyl-m-(trifluoromethyl)-
    • .alpha.-Methyl-m-(trifluoromethyl)phenethylamine
    • Q3069482
    • 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine #
    • Nordexfendluramine
    • (+/-)-2-AMINO-1-(3'-TRIFLUOROMETHYLPHENYL)PROPANE
    • CHEBI:125411
    • alpha-Methyl-m-(trifluoromethyl)phenethylamine
    • NSC 43036
    • (+/-)-norfenfluramine
    • (plusmn)-norfenfluramine
    • 1(3-tri-fluoromethylphenyl)2-aminopropane
    • BRD-A51916548-001-01-9
    • C10H12F3N
    • BDBM86236
    • CHEMBL1979333
    • DTXSID60904717
    • GTPL215
    • NCI60_003997
    • .alpha.-Methyl-3-(trifluoromethyl)phenethylamine
    • Benzeneethanamine, .alpha.-methyl-3-(trifluoromethyl)-
    • Phenethylamine, alpha-methyl-m-trifluoromethyl-
    • D0N6AY
    • .alpha.-Methyl-m-trifluoromethylphenethylamine
    • NSC-43036
    • 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine
    • alpha-Methyl-m-trifluoromethylphenethylamine
    • MB01578
    • 1886-26-6
    • 1-[3-(Trifluoromethyl)phenyl]-2-propanamine
    • JP-92
    • Benzeneethanamine, alpha-methyl-3-(trifluoromethyl)-
    • L023994
    • 1-(3-trifluoromethylphenyl)-2-aminopropane
    • LS-103690
    • C10H12F3N.ClH
    • .alpha.-Methyl-3-trifluoromethylphenethylamine
    • NSC 43036;Desethylfenfluramine;JP 92
    • BRN 0392132
    • 037A9J3PSW
    • AKOS022488710
    • C10-H12-F3-N.Cl-H
    • 1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • CAS_15897
    • AKOS000160966
    • UNII-037A9J3PSW
    • alpha-Methyl-3-trifluoromethylphenethylamine
    • NSC43036
    • 1-(3-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE
    • DESETHYL FENFLURAMINE
    • 2-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)PROPANE
    • NSC_15897
    • SCHEMBL44927
    • EN300-141458
    • .ALPHA.-METHYL-3-(TRIFLUOROMETHYL)BENZENEETHANAMINE
    • DTXCID40811495
    • SY383219
    • SY297907
    • (+-)-Norfenfluramine
    • DS-020573
    • alpha-Methyl-3-(trifluoromethyl)phenethylamine
    • MFCD00671674
    • (R)-1-[3-(Trifluoromethyl)phenyl]-2-propanamine
    • SY260392
    • MFCD00671675
    • (alphaR)-alpha-Methyl-3-(Trifluoromethyl)-Benzeneethanamine
    • ALPHA-METHYL-3-(TRIFLUOROMETHYL)BENZENEETHANAMINE
    • (S)-1-[3-(Trifluoromethyl)phenyl]-2-propanamine
    • Phenethylamine, alpha-methyl-m-(trifluoromethyl)-
    • NS00000645
    • Benzeneethanamine, alpha-methyl-3-(trifluoromethyl)-(9CI)
    • MFCD00871809
    • Desethyl Fenfluramine
    • MDL: MFCD00871809
    • Inchi: 1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3
    • Chiave InChI: MLBHFBKZUPLWBD-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)CC(C)N)(F)F

Proprietà calcolate

  • Massa esatta: 203.09226
  • Massa monoisotopica: 203.092184
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.152
  • Punto di ebollizione: 215.2°Cat760mmHg
  • Punto di infiammabilità: 88.9°C
  • Indice di rifrazione: 1.466
  • PSA: 26.02
  • LogP: 3.29540

Desethyl Fenfluramine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-141458-0.1g
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
0.1g
$950.0 2023-06-06
TRC
D458383-10mg
Desethyl Fenfluramine
1886-26-6
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
Y1107187-5g
1-(3-(trifluoromethyl)phenyl)propan-2-amine
1886-26-6 95%
5g
$2000 2024-07-23
Enamine
EN300-141458-1.0g
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
1g
$1079.0 2023-06-06
Enamine
EN300-141458-5.0g
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
5g
$2745.0 2023-06-06
Enamine
EN300-141458-250mg
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
250mg
$993.0 2023-09-30
Enamine
EN300-141458-500mg
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
500mg
$1036.0 2023-09-30
Enamine
EN300-141458-1000mg
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
1000mg
$1079.0 2023-09-30
Enamine
EN300-141458-2500mg
1-[3-(trifluoromethyl)phenyl]propan-2-amine
1886-26-6
2500mg
$2171.0 2023-09-30
eNovation Chemicals LLC
Y1107187-5g
1-(3-(trifluoromethyl)phenyl)propan-2-amine
1886-26-6 95%
5g
$2000 2025-02-28

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